molecular formula C13H13NO2 B3051714 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one CAS No. 35556-81-1

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Cat. No. B3051714
CAS RN: 35556-81-1
M. Wt: 215.25 g/mol
InChI Key: UIONPYATGROVHA-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a compound with the CAS Number: 35556-81-1 and a molecular weight of 215.25 .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one involves a carbazole unit that is not planar. The dihedral angle between the benzene ring and the pyrrole ring is 1.69 (6)° . The cyclohexene ring adopts an envelope conformation .


Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is an off-white solid . It has a molecular weight of 215.25 . The physical and chemical properties of related compounds such as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one include a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 .

Scientific Research Applications

  • Photophysical Characterization : A study by Ghosh et al. (2013) synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, closely related to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, and carried out comprehensive photophysical characterizations. These compounds displayed sensitivity to solvent polarity, particularly in their excited state, which was analyzed through steady-state and time-resolved fluorescence experiments. This research provides valuable insights into the photophysical behaviors of carbazole derivatives (Ghosh, Mitra, Saha, & Basu, 2013).

  • Antitumor Activity : Murali et al. (2017) synthesized hetero annulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating significant in vitro antitumor activity. The compounds, including a novel pyrimido[4,5-a]carbazole, exhibited selective growth inhibition on specific cancer cell lines, indicating the potential of these derivatives as therapeutic agents in cancer treatment (Murali, Sparkes, & Prasad, 2017).

  • Application in Solar Cells : Degbia et al. (2014) explored the synthesis of new organic hole transporting materials based on 9H-carbazole derivatives for use in solid-state dye sensitizer solar cells (DSSCs). The study highlighted the positive influence of methoxy groups on the photovoltaic conversion efficiency, showcasing the relevance of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one derivatives in renewable energy technologies (Degbia, Schmaltz, Bouclé, Gražulevičius, & Tran‐van, 2014).

  • Bacterial Biotransformation : A study by Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives by Ralstonia sp. strain SBUG 290. This research contributes to understanding the microbial metabolism of carbazole derivatives, with implications for environmental and pharmaceutical applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).

  • Antibacterial Activity : Khan et al. (2021) synthesized a donor-π-acceptor chromophore from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 9-ethyl-9H-carbazole-3-carbaldehyde, demonstrating its potential antibacterial activity. This suggests that carbazole derivatives, similar to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, could be explored further for antibacterial properties (Khan, Ullah, Syed, Alimuddin, Almalki, Kumar, Obaid, Alsharif, Alfaifi, & Parveen, 2021).

Future Directions

The future directions of research on 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one and related compounds are promising. For instance, new ligands able to discriminate among the three subtypes of alpha1-adrenergic receptors (alpha1A-AR, alpha1B-AR, and alpha1D-AR) are being developed using a series of new 1,2,3,9-tetrahydro-4H-carbazol-4-ones . Additionally, compounds with the carbazole unit have shown potential for the development of antinociceptive drugs .

properties

IUPAC Name

6-methoxy-1,2,3,9-tetrahydrocarbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIONPYATGROVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570116
Record name 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

CAS RN

35556-81-1
Record name 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Cyclohexanedione (8 g) was added to a solution of 4-methoxyphenylhydrazine hydrochloride (10 g) in ethanol (350 ml) and water (70 ml). The resulting solution was stirred at room temperature for 3 h and then at reflux for 14 h. On cooling to ambient temperature, the reaction mixture was poured into water (3 l) to give a solid, which was dried in vacuo to give the title compound, (6.0 g) m.p. 279°-279.5°.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 4-methoxyphenyl hydrazine (0.359 g, 2.06 mmol) in toluene (30 mL) is added 1,3 cyclohexanedione (0.231 g, 2.06 mmol). The mixture is refluxed for 30 minutes. The toluene is removed under reduced pressure and the residue triturated in CH2Cl2: CH3OH (95:5). A white solid is filtered to give 0.2903 g (65%) of the title compound; IR (drift) 3160, 3141, 3114, 3064, 1619, 1588, 1474, 1434, 1277, 1215, 1140, 1015, 844, 802, 791 cm−1. MS (ESI+) for C13H13N1O2 m/z 216 (M+H)+. 1H NMR (DMSO-d6) δ2.08, 2.39, 2., 3.74, 6.74, 7.25, 7.43; Anal Calcd for C13H13NO2: C, 72.54; H, 6.09; N, 6.51. Found: C, 71.48; H, 6.06; N, 6.45.
Quantity
0.359 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.231 g
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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